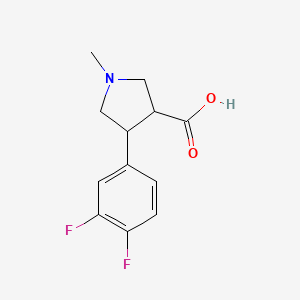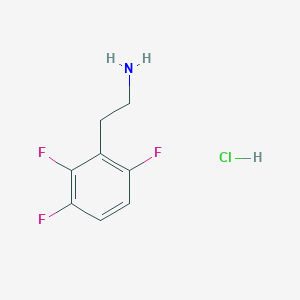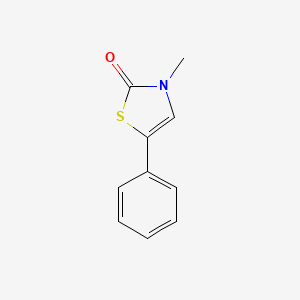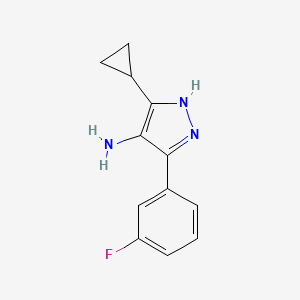
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the introduction of the difluoroethyl group onto a pyrazole ring followed by sulfonylation. One common method involves the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent. This reagent can be introduced onto the pyrazole ring through a nickel-catalyzed reaction with arylboronic acids . The reaction conditions often include the use of a nickel catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions to ensure high yield and purity, as well as developing efficient purification methods to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would need to be optimized for these transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., nickel for difluoroalkylation). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines would yield sulfonamide derivatives, while reactions with alcohols would produce sulfonate esters.
Wissenschaftliche Forschungsanwendungen
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity due to the presence of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, allowing the compound to form various derivatives. The difluoroethyl group can influence the electronic properties of the molecule, potentially enhancing its reactivity and stability in certain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluoroethyl chloride: A related compound used as a difluoroalkylating reagent.
Difluoromethylated aromatics: Compounds containing the difluoromethyl group, which have similar reactivity and applications.
Uniqueness
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is unique due to the combination of the difluoroethyl group and the sulfonyl chloride moiety on a pyrazole ring.
Eigenschaften
Molekularformel |
C6H7ClF2N2O2S |
|---|---|
Molekulargewicht |
244.65 g/mol |
IUPAC-Name |
5-(1,1-difluoroethyl)-2-methylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClF2N2O2S/c1-6(8,9)4-3-5(11(2)10-4)14(7,12)13/h3H,1-2H3 |
InChI-Schlüssel |
GRFHPPOUPILBCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NN(C(=C1)S(=O)(=O)Cl)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)


![1-({3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine hydrochloride](/img/structure/B15300830.png)



![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)


![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)

